Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate
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Overview
Description
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is a chemical compound with the molecular formula C₁₁H₁₄NNaO₂S. It is a sodium salt derivative of a thiazole compound, characterized by the presence of a cyclopentyl group attached to the thiazole ring. This compound is of interest due to its potential biological activity and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 4-cyclopentyl-1,3-thiazole with a suitable propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Reaction Time: Several hours to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopentyl group, leading to different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate
- Sodium;2-(4-ethyl-1,3-thiazol-2-yl)propanoate
- Sodium;2-(4-phenyl-1,3-thiazol-2-yl)propanoate
Uniqueness
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other thiazole derivatives, such as enhanced stability or specific interactions with biological targets .
Properties
IUPAC Name |
sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.Na/c1-7(11(13)14)10-12-9(6-15-10)8-4-2-3-5-8;/h6-8H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRIHVGIITVMU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CCCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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